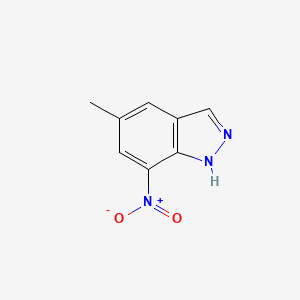

5-methyl-7-nitro-1H-indazole

Descripción general

Descripción

“5-methyl-7-nitro-1H-indazole” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación

Anticancer Applications

Indazole derivatives have been used in the development of anticancer drugs . For instance, several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .

Antidepressant Applications

The indazole structural motif is also found in antidepressant drugs . These drugs can help alleviate the symptoms of depression, improving mood and restoring daily function.

Anti-inflammatory Applications

Indazole-containing compounds have been found to have anti-inflammatory properties . These compounds can help reduce inflammation and swelling, providing relief from conditions like arthritis.

Antibacterial Applications

Indazole derivatives have been used as antibacterial agents . These compounds can inhibit the growth of bacteria, helping to treat bacterial infections.

Analgesic Applications

Indazole derivatives have exhibited excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models . These compounds can help manage pain, improving quality of life.

Antifungal Applications

Indazole derivatives have shown antifungal activities . These compounds can inhibit the growth of fungi, helping to treat fungal infections.

Anti-HIV Applications

Indazole-containing compounds have been found to have anti-HIV activities . These compounds can inhibit the replication of the HIV virus, helping to manage HIV/AIDS.

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mecanismo De Acción

Target of Action

The primary targets of 5-methyl-7-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of Nitric Oxide (NO) , a messenger molecule with diverse functions throughout the body .

Mode of Action

5-methyl-7-nitro-1H-indazole acts as a selective inhibitor for these Nitric Oxide Synthases . By inhibiting these enzymes, it prevents the conversion of arginine to citrulline and nitric oxide (NO) . This results in a decrease in the levels of NO in the body .

Biochemical Pathways

The inhibition of Nitric Oxide Synthases affects the Nitric Oxide pathway . Nitric Oxide is a key player in various physiological and pathological processes. It mediates vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . It also mediates tumoricidal and bactericidal actions in macrophages .

Result of Action

The inhibition of Nitric Oxide Synthases by 5-methyl-7-nitro-1H-indazole leads to a decrease in the production of Nitric Oxide. This can have various molecular and cellular effects, depending on the specific physiological or pathological context. For instance, in macrophages, the reduction of NO production can affect their tumoricidal and bactericidal actions .

Propiedades

IUPAC Name |

5-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-8(6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAQVEMIIHGGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

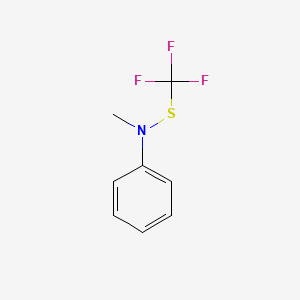

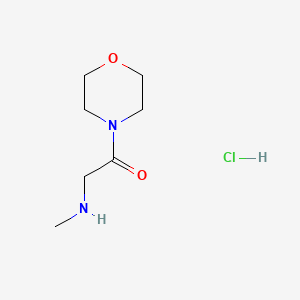

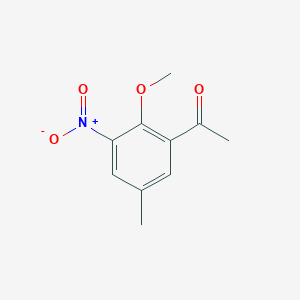

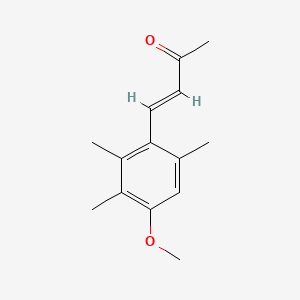

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

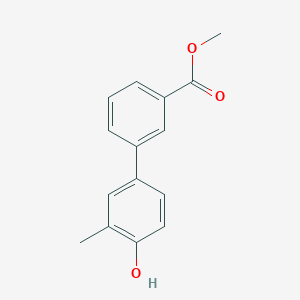

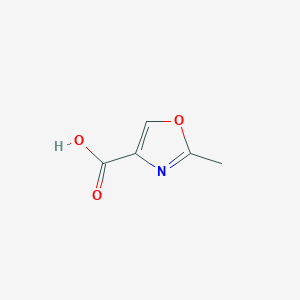

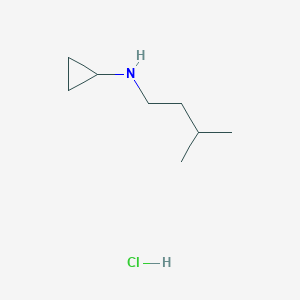

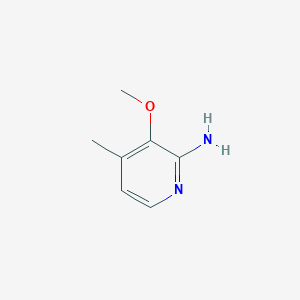

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)

![2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid](/img/structure/B3022752.png)